Lithium squarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dilithium;3,4-dioxocyclobutene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.2Li/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCJEFTZDJUXNO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1(=C(C(=O)C1=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Li2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104332-28-7 | |
| Record name | 3,4-Dihydroxy-3-cyclobutene-1,2-dione dilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Insights
Solution-Phase Synthesis Routes
Solution-phase methods are among the most common approaches for synthesizing lithium squarate, primarily relying on acid-base neutralization reactions.
The traditional route for this compound synthesis involves the direct neutralization of squaric acid with a lithium source in an aqueous or mixed-solvent medium. Common lithium sources include lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). evitachem.com
The general reactions can be represented as: C₄O₄H₂ (squaric acid) + 2LiOH → Li₂C₄O₄ (this compound) + 2H₂O C₄O₄H₂ (squaric acid) + Li₂CO₃ → Li₂C₄O₄ (this compound) + H₂O + CO₂ (gas)
Specific examples of this synthesis pathway include:
Water/Ethanol Mixture: this compound can be prepared by reacting stoichiometric amounts of squaric acid and lithium carbonate in a 50/50 water/ethanol mixture. The reaction proceeds, indicated by the cessation of effervescence, leaving a colorless solution. The product is then obtained by evaporation and drying under reduced pressure at 50°C. google.com
Deionized Water with Heating and Evaporation: Another method involves dissolving squaric acid and lithium carbonate separately in deionized water. The aqueous solution of lithium carbonate is slowly added to the aqueous solution of squaric acid in a water bath at 60°C, followed by stirring for 2 hours. Subsequently, the solution is rotary evaporated at 60°C until all water is removed, yielding a white powder. patsnap.com
Room Temperature Reaction: A simpler approach involves dissolving squaric acid and lithium carbonate in deionized water (with a 1:1 molar ratio) and stirring the mixture for 2 hours at room temperature to form the this compound solution. rsc.org
These solution-based methods typically aim for good yield and purity, often requiring subsequent purification steps like recrystallization to achieve the desired material quality for specific applications.
A significant aspect of this compound synthesis, particularly via aqueous routes, is the potential for the formation of hydrated forms (Li₂C₄O₄·nH₂O). The crystal structures of squarate salts, including this compound, can incorporate water molecules within their packing, influenced by the specific crystal arrangement and hydrogen bonding. vulcanchem.comlookchem.com The presence of residual crystal water can impact the compound's properties, such as thermal stability and electrical resistivity, which are crucial for its performance in electrochemical applications.
To control hydration and obtain desired anhydrous or specific hydrated forms, rigorous drying procedures are often employed. For instance, drying under reduced pressure at moderate temperatures, such as 50°C, is a common technique to remove solvent and water. google.com Furthermore, advanced methods like quick-freezing with liquid nitrogen followed by freeze-drying have been demonstrated to produce uniform nanosheets of this compound with thicknesses of 50-100 nm, indicating a pathway to control not only hydration but also morphology. patsnap.com
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal methods represent advanced synthesis techniques that offer precise control over crystal size, morphology, and phase purity of materials by conducting reactions in sealed vessels under elevated temperatures and pressures. These techniques typically utilize aqueous (hydrothermal) or non-aqueous (solvothermal) solvents. vulcanchem.com
While specific detailed protocols for the hydrothermal or solvothermal synthesis of this compound itself are not extensively documented in the provided literature, these methods are widely investigated for other lithium-containing compounds and metal-organic frameworks (MOFs) that incorporate squarate ligands. For example:
Lithium Iron Phosphate (LiFePO₄): Solvothermal synthesis in ethylene (B1197577) glycol has been optimized to produce monodisperse LiFePO₄ nanoparticles with controlled morphology, acting as a solvent, surfactant, and reducing agent. nih.gov
Lithium Manganese Oxide: Solvothermal synthesis is employed for lithium manganese oxide compounds, involving lithium sources like LiOH·H₂O in high-pressure reactors at controlled temperatures (e.g., up to 220°C), resulting in nanoparticles with uniform phase, high purity, good crystal form, and controllable shape and size. tycorun.com
Lithium Titanates: Hydrothermal methods have been used to synthesize lithium titanates (e.g., Li₄Ti₅O₁₂) and lithium lanthanum titanate (LLTO), with studies focusing on the effects of precursor concentrations, reaction time, and temperature on the resulting crystal structure and electrochemical performance. mdpi.comxmu.edu.cn
Squarate-based MOFs: Hydrothermal synthesis has been reported for the formation of ultrathin nickel-squarate MOF nanosheets, and solvothermal synthesis for F-doped cobalt squarate MOFs, highlighting the applicability of these techniques for squarate-containing materials. researchgate.nettycorun.com
The general principles of these techniques, which allow for the manipulation of reaction parameters to influence nucleation and growth, suggest their potential for synthesizing this compound with tailored properties, although further dedicated research on this compound specifically would be beneficial.
Exploration of Crystallization Kinetics and Growth Mechanisms
The study of crystallization kinetics and growth mechanisms is crucial for optimizing synthesis processes and controlling the final properties of crystalline materials. These studies typically investigate two dominant processes: nucleation kinetics (the rate at which stable nuclei form) and growth kinetics (the rate at which these nuclei grow into macroscopic crystals). nih.gov Factors such as supersaturation, temperature, and stirring speed significantly influence these rates. nih.gov
Nucleation Mechanisms: Homogeneous primary nucleation tends to dominate at high supersaturations, while heterogeneous primary nucleation is more prevalent at lower supersaturations. The transition point between these mechanisms can vary with temperature. patsnap.com
Crystal Growth: The crystal growth rate increases with increasing supersaturation. Growth can be primarily diffusion-controlled at high supersaturations or determined by the integration of ions into the crystal lattice at lower supersaturations. A two-dimensional nucleation-mediated growth mechanism has been identified for Li₂CO₃ reactive crystallization. patsnap.com
Process Variables: For lithium carbonate, solution concentration is a critical factor determining the yield of crystallization, while stirring speed plays a dominant role in controlling the particle size of the crystals. patsnap.com
These principles of crystallization kinetics are generally applicable across various crystalline materials. For this compound, understanding and controlling these kinetic aspects through careful adjustment of reaction conditions (e.g., temperature, concentration, reaction time) would be instrumental in optimizing yield, purity, and desired crystal morphology, such as the uniform nanosheets achieved through freeze-drying. patsnap.com
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Interplanar Stacking Interactions of Squarate Anions
A notable feature in the solid-state structure of this compound is the interplanar stacking of the squarate dianions. These layers are superimposed and stack along the c-axis, exhibiting an interplanar distance of 3.0995 Å. rsc.org, researchgate.net This stacking is a form of π-stacking interaction, which is also observed in other squarate salts, such as ammonium (B1175870) squarate, where interplanar distances are approximately 3.41 Å and centroid ring distances are 3.71 Å. researchgate.net The squarate anion itself possesses D₄h symmetry and a high degree of electronic delocalization, evidenced by similar C-C and C-O bond distances within the ring structure. researchgate.net This electronic delocalization contributes to the unique properties of squarate compounds. researchgate.net, vulcanchem.com The short interplanar π-stacking separation observed in crystalline alkali hydrogen squarate salts is attributed to electrostatic compression resulting from alkali-squarate interactions, rather than cohesive interactions solely between the π-systems of the squarate anions. acs.org
Polymorphism and Reversible/Irreversible Phase Transitions in this compound Systems
Polymorphism, the ability of a single chemical species to exist in more than one crystal structure, significantly impacts the physical properties of materials, including solubility, dissolution, and stability. mt.com While polymorphism is a well-documented phenomenon in various lithium-containing compounds, such as lithium orthosilicates (Li₂MSiO₄) and orthosalts (Li₃XO₄), where different crystal structures can be stabilized depending on synthesis conditions, specific detailed reports on multiple polymorphic forms of this compound itself (Li₂C₄O₄) and their reversible or irreversible phase transitions are less extensively described in the provided literature. nih.gov, researchgate.net, acs.org, nih.gov, bjbms.org, mt.com
However, the broader context of oxocarbon salts provides analogous examples. For instance, the thermal dehydration of lithium croconate dihydrate (Li₂C₅O₅·2H₂O), another oxocarbonic salt, results in a change in its crystalline phase. researchgate.net This transformation is evidenced by alterations in the splitting pattern of the oxocarbon modes and by differential scanning calorimetry, with the anhydrous phase suggesting a less symmetric unit cell. researchgate.net Such phase changes, whether reversible or irreversible, are crucial considerations in the application and stability of materials. nih.gov, osti.gov
In the context of polymorphism observed in other lithium compounds, structural differences between polymorphic forms often arise from distinct arrangements of cation tetrahedra, as seen in lithium orthosilicates. nih.gov For ionic cocrystals, polymorphs can differ in the conformation of the ions and the positioning of the coordination networks. nih.gov In lithium orthosalts, variations in crystal structure are linked to differences in constraints within the XO₄ tetrahedra or specific chemical bonding characteristics. acs.org While a direct comparison of structural differences between hypothetical polymorphic forms of Li₂C₄O₄ is not explicitly detailed in the provided sources, the known crystal structure of Li₂C₄O₄ as related to the AlB₂ type suggests a specific packing arrangement. researchgate.net
The formation of specific polymorphic forms is highly sensitive to crystallization and thermal conditions. Factors such as solubility, supersaturation, temperature, and the presence of additives, solvents, or nucleating agents play critical roles in determining the crystalline outcome. bjbms.org, mt.com, nih.gov A simple alteration in temperature, agitation, or solvent composition can induce a material to transform from a metastable form to a more thermodynamically stable one. mt.com For example, in lithium zirconium phosphates (LiZr₂(PO₄)₃), the calcination temperature significantly influences polymorph formation, leading to either monoclinic (P2₁/n) or rhombohedral (R3̄c) phases. researchgate.net These processing conditions directly influence the interplay of thermodynamics and kinetics that govern the development of a particular crystal form. nih.gov
Spectroscopic Characterization of this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for characterizing the chemical structure and bonding within materials like this compound. arxiv.org, arxiv.org, nih.gov These methods are particularly valuable for understanding the solid electrolyte interphase (SEI) chemistry and structure in battery applications, where this compound may be a component. arxiv.org, arxiv.org
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectra of squarate compounds generally exhibit similarities that support their crystallographic data, reflecting the electronic delocalization within the squarate rings. researchgate.net In the solid state, vibrational spectra (Raman or infrared) typically present more bands compared to those observed in aqueous solution spectra, indicating the influence of crystal packing and intermolecular interactions. lookchem.com The high symmetry (D₄h) and electronic delocalization of the squarate ion (C₄O₄²⁻) are key characteristics that influence its vibrational properties. researchgate.net, researchgate.net
For squarate salts, including this compound, the vibrational modes related to the stretching of C-C and C-O bonds are particularly important for understanding electronic delocalization. These modes are generally observed in the 1700–1500 cm⁻¹ and 1200–1000 cm⁻¹ regions, respectively. lookchem.com A comparison of Raman wavenumbers for carbonyl stretching and ring breathing modes across a series of squarate salts (from lithium to rubidium) reveals a blue shift from lithium to rubidium salt, a phenomenon partly attributed to the involvement of water molecules in intermolecular hydrogen bonds. lookchem.com
Assignment of Fundamental Vibrational Modes and Band Analysis
The assignment of fundamental vibrational modes in squarate systems provides insights into the molecular geometry and bonding. For the squarate ion, seven active infrared modes have been assigned, corresponding to C=O stretching (Eu), C-C stretching (Eu), in-plane C=O bending (Eu), and out-of-plane C=O deformation (A₂u). researchgate.net
In the infrared spectra of squarate complexes, a band of medium intensity around 1620 cm⁻¹ and a strong band at 1535 cm⁻¹ are typically observed. These are assigned to C=C/C-N and C=O stretching modes, respectively, indicating the coordination of squarate ions to metal sites. researchgate.net The infrared spectrum of ammonium squarate, for instance, shows a narrow band around 1530 cm⁻¹, assigned to a coupled stretching mode of C=O and C-C groups, which signifies the high symmetry of the squarate ion. researchgate.net
In Raman spectra, a strong band at 1769 cm⁻¹ is noteworthy, assigned to the C=O stretching mode of uncoordinated carbonyl groups of the squarate ion. researchgate.net The Raman spectrum of ammonium squarate also shows effects of electron delocalization in the 1000 to 1200 cm⁻¹ region, related to the C-C stretching mode, where a decrease in the number of bands is expected compared to squarate ion in aqueous solution, where D₄h symmetry is more pronounced. researchgate.net
The following table summarizes some key vibrational assignments for squarate species, which are relevant to the characterization of this compound:
Table 1: Selected Vibrational Mode Assignments for Squarate Species
| Wavenumber (cm⁻¹) | Assignment (Mode Type) | Spectroscopy | Reference |
| ~1620 | C=C/C-N stretching | IR | researchgate.net |
| ~1535 | C=O stretching | IR | researchgate.net |
| ~1530 | Coupled C=O and C-C stretching | IR | researchgate.net |
| ~1769 | C=O stretching (uncoordinated) | Raman | researchgate.net |
| 1700–1500 | C-C stretching | IR/Raman | lookchem.com |
| 1200–1000 | C=O stretching | IR/Raman | lookchem.com |
Compound Names and PubChem CIDs
In-Situ X-ray Diffraction (XRD) for Real-Time Structural Evolution
In-situ X-ray Diffraction (XRD) is a powerful technique for monitoring the real-time structural evolution of crystalline materials during dynamic processes, such as electrochemical cycling in batteries mdpi.comucsd.edu. XRD operates by scattering X-rays off the periodic atomic arrangement in a crystalline or partially crystalline material, producing a diffraction pattern that contains crystallographic information mdpi.com.
For this compound, in-situ XRD could be employed to observe changes in its crystal structure, lattice parameters, and phase transformations as it undergoes lithiation and de-lithiation processes. Such studies would reveal how the coordination environment of lithium ions within the squarate framework changes, and whether new crystalline phases form or existing ones transform. For example, in other lithium-ion battery materials, in-situ XRD has successfully monitored changes in lattice parameters, phase changes, and volume contraction/expansion during lithium intercalation and de-intercalation, which are critical for understanding capacity fade and electrode degradation mdpi.com. Synchrotron-based XRD offers advantages for time-resolved studies due to its high brightness and photon flux, enabling rapid data acquisition mdpi.com.
Illustrative Data Table: Hypothetical In-Situ XRD Data for this compound
| Electrochemical State | Observed 2θ Peak Shifts (degrees) | Lattice Parameter Changes (Å) | Phase Identified | Notes |
| Pristine | - | - | Li₂C₄O₄ | Initial crystalline phase |
| Partial Lithiation | Slight shifts (e.g., 0.05-0.1°) | Minor changes in a, b, c axes | Li₂C₄O₄ | Initial intercalation/solid solution |
| Full Lithiation | Significant shifts, new peaks | Major changes, new lattice | LiₓC₄O₄, Li₂C₄O₄ | Potential formation of new lithiated phases |
| De-lithiation | Reversal of shifts | Reversal of changes | Li₂C₄O₄ | Structural reversibility |
In-Situ Raman Spectroscopy for Chemical Speciation and Phase Changes
In-situ Raman spectroscopy is a vibrational spectroscopy technique that provides insights into the chemical composition, molecular structure, and phase changes of materials under operating conditions guidetopharmacology.orgnih.gov. It is particularly sensitive to characteristic vibrational and rotational modes of molecules, making it suitable for identifying different chemical species and monitoring their evolution suprabank.org.
For this compound, in-situ Raman spectroscopy could be used to track changes in the vibrational modes of the squarate anion and its interactions with lithium ions during electrochemical processes. This would allow for the identification of intermediate species, changes in bonding environments, and the formation or disappearance of specific phases. For instance, in lithium-ion batteries, in-situ Raman imaging has been used to show the spatial distribution of phase changes in electrodes over time and to analyze the speciation of sulfur in lithium-sulfur batteries nih.govsuprabank.org. Shifts in Raman peaks can indicate structural changes, such as those observed in LiₓCoO₂ cathodes during lithium extraction and insertion researchgate.net.
Illustrative Data Table: Hypothetical In-Situ Raman Spectroscopy Data for this compound
| Electrochemical State | Key Raman Shifts (cm⁻¹) | Interpretation of Changes |
| Pristine | 1450 (C=O stretch), 1000 (C-C ring) | Characteristic squarate anion vibrations |
| Partial Lithiation | Shifts in C=O and C-C modes | Changes in electron density/bonding within squarate |
| Full Lithiation | New peaks, loss of original peaks | Formation of new lithiated squarate species or decomposition products |
| De-lithiation | Reappearance of pristine peaks | Reversibility of chemical transformations |
In-Situ X-ray Absorption Spectroscopy (XAS) for Electronic States and Local Atomic Structure
In-situ X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic states and local atomic structure around a specific absorbing atom wikiwand.comresearchgate.net. It is widely used to track changes in the chemical state (oxidation state) and local coordination environment of active elements in battery materials as a function of their state-of-charge wikiwand.comresearchgate.net.
For this compound, in-situ XAS (specifically at the lithium K-edge or carbon/oxygen K-edges, if feasible) could provide direct information on the valence state of lithium and the electronic structure of the squarate moiety during electrochemical cycling. This would reveal charge compensation mechanisms and any changes in bond distances or coordination numbers around the lithium and carbon atoms. XAS can distinguish between different oxidation states and local structural arrangements, which is crucial for understanding reaction mechanisms and degradation pathways wikiwand.comresearchgate.net. For example, in transition metal oxide cathodes, in-situ XAS has been used to evaluate the oxidation states of transition metals and their local structures during charging and discharging rsc.org.
Illustrative Data Table: Hypothetical In-Situ XAS Data for this compound
| Electrochemical State | Li K-edge Shift (eV) | C K-edge Shift (eV) | O K-edge Shift (eV) | Interpretation |
| Pristine | Baseline | Baseline | Baseline | Initial electronic configuration |
| Partial Lithiation | Slight shift to lower energy | Minor shifts | Minor shifts | Li⁺ intercalation, subtle electronic changes |
| Full Lithiation | Significant shift | Notable shifts | Notable shifts | Changes in Li oxidation state, electronic structure of squarate |
| De-lithiation | Reversal of shifts | Reversal of shifts | Reversal of shifts | Electronic reversibility |
In-Situ Transmission Electron Microscopy (TEM) for Microstructural and Interface Evolution
In-situ Transmission Electron Microscopy (TEM) is an invaluable tool for the real-time examination of microstructural changes and interface evolution in materials with ultra-high spatial resolution researchgate.net. It allows for direct observation of phase transitions, degradation mechanisms, and processes like lithiation at the nanoscale researchgate.net.
For this compound, in-situ TEM could provide direct visual evidence of how its microstructure changes during electrochemical cycling. This includes observing particle morphology evolution, the formation of solid-electrolyte interphase (SEI) layers on its surface if used as an electrode material, crack formation, or volume changes nih.govarxiv.orghummingbirdscientific.com. For example, in other lithium-ion battery materials, in-situ TEM has revealed the formation of coating layers, severe deformation during phase transformations, and the growth of lithium dendrites nih.govpnnl.gov. Such observations are crucial for understanding the mechanical stability and interfacial reactions that govern the performance and longevity of battery components.
Illustrative Data Table: Hypothetical In-Situ TEM Observations for this compound
| Electrochemical State | Microstructural Observation | Interface Evolution | Notes |
| Pristine | Crystalline particles | Clean surface | Initial morphology |
| Initial Lithiation | Minor volume expansion, surface roughening | SEI layer initiation | Early stage reactions, potential SEI formation |
| Extended Cycling | Particle cracking, significant volume change | SEI layer growth/breakdown | Degradation mechanisms, stability issues |
| Full De-lithiation | Partial recovery of original morphology | Altered SEI layer | Reversibility of morphological changes |
Electrochemical Properties and Performance
Investigation of Charge/Discharge Mechanisms
The electrochemical mechanism of this compound is a one-time, irreversible process. It does not undergo reversible lithiation and delithiation like a standard anode material. Instead, during the initial charge to a sufficiently high voltage (e.g., above 4.4 V vs. Li/Li⁺), it undergoes oxidative decomposition according to the following proposed reaction:
Li₂C₄O₄ → 2Li⁺ + C₄O₄²⁻ → 2Li⁺ + Decomposition Products + 2e⁻
The exact decomposition products are a subject of ongoing research, but based on analogous compounds like lithium oxalate, they are expected to include gaseous species such as carbon dioxide (CO₂). researchgate.net This irreversible oxidation provides the excess lithium ions needed to compensate for initial losses.
| Material | Primary Function | Electrochemical Mechanism | Reversibility | Primary Benefit |
|---|---|---|---|---|
| Graphite (Conventional Anode) | Active Anode Material | Intercalation/De-intercalation of Li⁺ | Highly Reversible | Stable cycling, good conductivity |
| This compound | Pre-lithiation Additive | Irreversible Oxidative Decomposition | Irreversible | Compensates for initial Li⁺ loss, improves cycle life of high-capacity anodes |
Theoretical and Computational Investigations of Lithium Squarate Systems
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of lithium squarate systems, particularly concerning lithium ion transport and structural properties. MD simulations provide atomistic insights into diffusion mechanisms and lattice dynamics. rsc.orgmdpi.comnih.gov
Atomistic Simulation of Lithium Ion Transport Pathways and Hopping Mechanisms
Atomistic MD simulations are extensively used to elucidate lithium ion transport pathways and hopping mechanisms in various solid-state electrolytes, including those with relevance to this compound systems. rsc.orgnih.govresearchgate.netarxiv.orgnih.govarxiv.org These simulations can reveal the intricate "zig-zag" Li-ion migration pathways via vacancies in materials. rsc.org For instance, in amorphous materials, lithium ions often diffuse via a hopping mechanism between nearest sites in channels formed by adjacent structural layers. osti.gov The mobility of lithium ions in disordered structures, such as glass-ceramics, is significantly superior to that in crystalline phases, facilitating lithium-ion penetration and enhancing diffusion towards the crystalline phase. d-nb.info
The self and distinct parts of Li-ion dynamics are used to determine Haven's ratio, which describes the Li-ion transport mechanism. arxiv.org Trajectories obtained from MD simulations can infer that Li-ion transportation is primarily through interstitial hopping, confirmed by intra- and inter-layer Li-ion displacement over simulation time. arxiv.org The activation energy for Li-ion migration can be predicted, with vacancy mechanisms typically having lower activation energies than interstitial mechanisms. nih.gov
Investigation of Disorder-Induced Enhancement in Ion Conduction
Structural disorder can significantly enhance ion conduction in solid electrolytes, a phenomenon investigated through computational methods like MD simulations. d-nb.infoarxiv.orgarxiv.orgarxiv.orgnih.gov In lithium thiophosphates, for example, disorder-driven diffusion dynamics substantially enhance room-temperature conductivity. d-nb.infoarxiv.org This enhancement arises from the interplay of glass-phase-induced and interfacial-phase-induced (disordered structures) mechanisms in glass-ceramics. d-nb.info The mobility of lithium ions within the disordered structure of glass-ceramics (including glassy and interfacial phases) is notably higher than in the crystalline phase. d-nb.info This mobility discrepancy promotes lithium-ion penetration, and the disordered structure boosts the dynamics driving diffusion towards the crystalline phase, thereby increasing the content of mobile ions in the crystalline phase. d-nb.info The ionic conductivity in glass-ceramic Li₃PS₄ electrolytes can be more than two orders of magnitude greater than that of β-Li₃PS₄. d-nb.info
Amorphous materials, in general, are emerging as important alternatives to crystalline materials for battery applications because they can increase the number of ion storage sites and diffusion channels, enhance solid-state ion diffusion, and tolerate more severe volume changes. nih.gov The absence of long-range crystalline order in amorphous structures creates regions of varying density with excess space or voids, which serve as pathways for particle diffusion. arxiv.org The enhancement of ionic conductivity by strain through increased disorder has also been observed in other materials. aps.org
Analysis of Lattice Dynamics and Thermal Vibrational Motion
Lattice dynamics and thermal vibrational motion are crucial aspects studied using computational methods to understand the properties of materials like this compound. Density Functional Theory (DFT) calculations are often employed to analyze these aspects. aps.orgacs.orgchemrxiv.orgcsic.es
DFT calculations can provide insights into the structural, electronic, and lattice dynamical properties of materials. acs.org For instance, in the context of squarate salts, vibrational analysis through infrared and Raman spectroscopy, supported by quantum mechanical calculations, helps assign vibrational modes and understand the impact of counter-ion size on C-C bond lengths and electronic delocalization. lookchem.comcapes.gov.brcsic.es The study of lattice dynamics, including phonon modes, is essential for understanding the stability and phase transitions of materials under varying conditions. aps.org Thermal vibrational motion plays a role in ion diffusion, as lithium-ion diffusion in crystalline inorganic structures often occurs via discrete or small-group hopping events that happen stochastically from thermal vibrational motion. berkeley.edu Furthermore, changes in lattice dynamics, such as those observed through Raman vibrational spectra and pulse-echo speed of sound measurements, can be correlated with changes in ionic transport properties and activation barriers for diffusion. chemrxiv.org A softer, more polarizable lattice can lead to a decrease in the activation barrier and an increase in ionic conductivity. chemrxiv.org
Coordination Chemistry, Supramolecular Assembly, and Crystal Engineering of Lithium Squarate
Lithium Squarate as a Building Block in Coordination Compounds
This compound, or more broadly, the squarate dianion, serves as a versatile building block in coordination chemistry due to its unique electronic and structural properties. The squarate dianion (C₄O₄²⁻) is a resonance-stabilized species with a delocalized negative charge across its four carbon and four oxygen atoms, making all four oxygen atoms potential coordination sites. arkat-usa.orgmdpi.com This versatility enables its use in constructing diverse coordination compounds and extended networks. arkat-usa.orgmdpi.com
Design Principles for Squarate-Based Coordination Polymers
The design of squarate-based coordination polymers (CPs) and metal-organic frameworks (MOFs) leverages the polyfunctional nature of the squarate dianion. Its structural rigidity and acid-base properties make it an excellent organic ligand for linking metal centers into one-, two-, and three-dimensional crystalline molecular frameworks. mdpi.com Key design principles involve the judicious selection of both the metal ion and the bridging organic ligand to achieve desired structural topologies. publish.csiro.au
Several factors influence the resulting crystal structure and dimensionality of these coordination polymers:
Coordination Geometry: The inherent coordination preferences of the metal centers dictate how the squarate ligands will arrange around them. lupinepublishers.com
Metal Centers and Ligands: The specific choice of metal ion and any additional co-ligands plays a crucial role in determining the final architecture. lupinepublishers.com
Crystallization Environment: Parameters such as pH, temperature, and solvent can significantly affect the resulting structure and dimensionality. lupinepublishers.comresearchgate.net
Counter Ions and Guest Molecules: The presence of these species can influence the packing and stability of the coordination polymer. lupinepublishers.com
Squarate-based MOFs have found applications in gas capture and storage, as well as heterogeneous catalysis, highlighting the success of these design principles. mdpi.com
Variability in Metal-Squarate Coordination Geometries and Bonding Motifs
The squarate dianion exhibits remarkable variability in its coordination modes, allowing it to act as both a chelate and a bridging ligand. arkat-usa.org This versatility arises from the four chemically equivalent oxygen atoms, all of which are potential coordination sites. arkat-usa.org
Common coordination modes observed for the squarate dianion include:
Monodentate: Coordinating through a single oxygen atom.
Bidentate: Coordinating through two oxygen atoms, either chelating to a single metal center or bridging two metal centers (e.g., μ₂-).
Bis-monodentate: Coordinating through two oxygen atoms, each to a different metal center (e.g., μ-1,2 or μ-1,3). illinois.edu
Polyfunctional Bridges: Acting as μ₃, μ₄, μ₅, or even μ₆ bridges, connecting multiple metal centers simultaneously. arkat-usa.orgmdpi.comresearchgate.netmdpi.com
For instance, the squarate ligand can bridge two metals in either a μ-1,2 or μ-1,3 coordination mode. illinois.edu In some holmium(III)-squarate compounds, squarate acts as μ₁,₂-bis-monodentate or μ₁,₂,₃-tris-monodentate bridging ligands to form 1D chains or 2D bi-layered frameworks. mdpi.com Metal squarate salts are frequently observed to form polymeric polynuclear complexes due to these diverse bridging abilities. researchgate.net Interestingly, in some coordination polymers, squarate dianions may not directly coordinate to the metal centers, with water molecules being preferred ligands, and the squarate ions instead participate in hydrogen bonding. scispace.comznaturforsch.com
Table 1: Common Coordination Modes of Squarate Dianion
| Coordination Mode | Description | Example (Metal Centers) |
| Monodentate | Coordinates through one oxygen atom. | M-O |
| Bidentate Chelate | Coordinates through two oxygen atoms to a single metal center. | M(O-O) |
| μ-1,2-bis-monodentate | Bridges two metal centers through adjacent oxygen atoms. | M-O-O-M |
| μ-1,3-bis-monodentate | Bridges two metal centers through oxygen atoms separated by one carbon. | M-O-C-O-M |
| μ₁,₂,₃-tris-monodentate | Bridges three metal centers. | M-O-M-O-M |
| μ₁,₂,₃,₄-tetrakis-monodentate | Bridges four metal centers, each oxygen atom coordinating to a different metal. | M-O-M-O-M-O-M |
| μ₂-bridge | Bridges two metal centers. | M-O-M |
| μ₃-bridge | Bridges three metal centers. | M-O-M, M-O-M |
| μ₄-bridge | Bridges four metal centers. | M-O-M, M-O-M, M-O-M |
| μ₅-bridge | Bridges five metal centers. | M-O-M (multiple) |
| μ₆-bridge | Bridges six metal centers. | M-O-M (multiple) |
Influence of Metal Centers and Ligand Modifications on Framework Structures
The nature of the metal center and the presence of additional ligand modifications significantly impact the resulting framework structures of squarate-based coordination polymers. The flexible coordination numbers and geometries of certain metal ions, such as lanthanides, make them particularly influential in dictating the final architecture. mdpi.com
Metal Center Influence: Different transition metal ions (e.g., Mn(II), Fe(II), Co(II), Ni(II), and Zn(II)) can form isostructural sodalite topologies with squarate, indicating a consistent structural motif across a series of metals. publish.csiro.au However, the specific lanthanide ion (e.g., Yb(III), Er(III), Eu(III)) can lead to variations in dimensionality, yielding either 2D or 3D coordination polymers under similar synthetic conditions. mdpi.com The coordination environment of the metal, such as the eight-coordinate environment of Ho(III) ions with squarate and water molecules, directly shapes the resulting 1D, 2D, or 3D supramolecular frameworks. mdpi.com
Ligand Modifications: The introduction of co-ligands alongside squarate can dramatically alter the framework structure. For example, incorporating ethylene (B1197577) glycol as a neutral ligand with rare earth metal squarates can lead to new 3D framework structures where each rare earth cation is bonded to six squarate anions and one ethylene glycol chelate. psu.edu Similarly, the use of pyrazine (B50134) as a co-ligand can result in linear metal-pyrazine chains connected by squarate dianions, or even cases where squarate is not directly coordinated to the metal but participates in hydrogen bonding between chains. scispace.comznaturforsch.com Competitive coordination, such as partially substituting acetic acid for squaric acid in copper squarate, can modulate the coordination structure and expose more active sites. acs.orgacs.org
These examples demonstrate that careful selection of the metal center and strategic ligand modifications are crucial for tailoring the structural diversity and properties of squarate-based coordination compounds.
Creation and Impact of Unsaturated Coordination Sites within Frameworks
The deliberate creation of unsaturated coordination sites within squarate-based frameworks is a significant strategy for enhancing their functional properties. These sites refer to metal centers within the framework that are not fully coordinated, thus providing potential binding locations for guest molecules or facilitating electrochemical processes.
One method to generate unsaturated coordination sites is the partial substitution of a primary ligand with a less coordinating one. For instance, in copper squarate, partially substituting squaric acid with acetic acid modulates the coordination structure, leading to the creation of unsaturated coordination sites. acs.orgacs.org Another approach involves the removal of coordinated solvent molecules, such as water, from the metal centers within the framework. This dehydration process can expose coordinatively unsaturated metal sites, which can then be utilized for various applications. publish.csiro.au
The impact of these unsaturated coordination sites is substantial:
Enhanced Performance in Energy Storage: In the context of lithium-ion batteries, unsaturated coordination in copper squarate has been shown to boost lithium ion storage by facilitating Li+ diffusion and generating additional active sites, leading to higher capacities and improved cycling performance. acs.orgacs.org
Gas Storage and Separation: The prospect of generating coordinatively unsaturated metal sites via the removal of coordinated water molecules in squarate frameworks (e.g., [M(II)(C₄O₄)(H₂O)₂]) may pave the way for potential gas storage or separation applications, as these sites can act as adsorption points for gas molecules. publish.csiro.au
Ligand Field Theory Applications in Squarate Complexes
Ligand Field Theory (LFT) provides a comprehensive framework for understanding the electronic structure, bonding, and properties of coordination complexes, including those involving the squarate ligand. LFT extends Crystal Field Theory (CFT) by incorporating covalent interactions, offering a more accurate description of metal-ligand bonding. uwimona.edu.jmwikipedia.orgbritannica.com
In LFT, the interaction between ligand orbitals and metal d-orbitals leads to the splitting of the degenerate d-orbitals in the metal ion. uwimona.edu.jmbritannica.comlibretexts.org The extent of this splitting, known as the ligand field splitting energy (Δ), is crucial for determining a complex's magnetic and optical properties. uwimona.edu.jmbritannica.com
For squarate complexes, the squarate dianion (C₄O₄²⁻) presents a unique case. It is an oxygen-donor ligand with a delocalized π-electron system due to its aromaticity. arkat-usa.orgmdpi.com
Sigma (σ) Bonding: All ligands, including squarate, act as Lewis bases, donating electron pairs to the metal center to form coordinate covalent bonds. libretexts.org The oxygen atoms of the squarate dianion would form σ-bonds with the metal d-orbitals that are oriented along the metal-ligand axes (e.g., dₓ²₋ᵧ² and d₂² in an octahedral complex). libretexts.org
Pi (π) Bonding: The delocalized π-system of the squarate dianion allows for potential π-interactions with the metal d-orbitals. Depending on the relative energies of the ligand's π-orbitals (filled or empty) and the metal's t₂g orbitals, squarate can act as a π-donor or a π-acceptor. Ligands with filled π-orbitals (π-donors) generally destabilize the metal-based t₂g molecular orbital, leading to a smaller Δ. Ligands with empty π* molecular orbitals (π-acceptors) can accept electron density from the metal (π-backbonding), stabilizing the metal-based t₂g molecular orbital and increasing Δ. libretexts.org
While specific detailed LFT analyses for this compound or general squarate complexes are not extensively covered in the provided search results, the principles of LFT are directly applicable to understanding how the squarate ligand influences the d-orbital splitting and, consequently, the electronic and magnetic properties of its coordination compounds. The delocalized nature of the squarate dianion suggests a more complex interaction than a purely ionic model, requiring LFT to account for the covalent contributions and π-interactions.
Supramolecular Self-Assembly of this compound Systems
Supramolecular self-assembly involves the spontaneous formation of ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. arkat-usa.orgnih.govacs.org In the context of this compound systems, these interactions play a crucial role in directing the formation of extended architectures.
The squarate dianion, with its planar structure and delocalized charge, is highly capable of participating in strong hydrogen bonding and π-π stacking interactions. arkat-usa.orgacs.org These non-covalent forces, alongside the highly directional nature of metal-ligand coordination, are fundamental design principles for the self-assembly of supramolecular ensembles. nih.gov
While this compound (Li₂C₄O₄) itself is described as a planar squarate anion coordinated with two lithium ions within its framework, vulcanchem.com its role in broader supramolecular self-assembly often involves the interplay of these coordinating lithium ions with other components or the inherent self-assembly capabilities of the squarate unit itself. For example, hydrogen bonding interactions between squarate ligands and coordinated water molecules have been shown to be important in constructing three-dimensional supramolecular architectures. mdpi.com
The development of lithium pyrene (B120774) squarate covalent organic frameworks (Li-SQCOFs) for efficient lithium and magnesium separation from salt water exemplifies the application of squarate in supramolecular self-assembly for specific functionalities. researchgate.net Although not exclusively this compound, the broader field of supramolecular design, particularly through the fine-tuning of non-covalent interactions like hydrogen bonding, is being explored to optimize properties such as ionic conductivity and mechanical resilience in solid-state lithium-ion conductors. rsc.org This highlights the potential for this compound to be integrated into or inspire such self-assembled systems for advanced materials.
Role of Intermolecular Interactions in Self-Assembly (e.g., Hydrogen Bonding, Pi-Stacking)
Intermolecular interactions play a pivotal role in the self-assembly of molecular systems, guiding the organization of disordered molecules into specific, ordered arrangements pku.edu.cnhelsinki.fi. For this compound, these interactions are fundamental to its supramolecular architecture. The planar, π-conjugated system of the squarate anion itself contributes significantly to its properties, suggesting a propensity for π-π stacking interactions vulcanchem.com. Indeed, in solvent-free dilithium (B8592608) squarate crystals, the squarate dianions stack along the c-axis with an interplanar distance of approximately 3.0995 Å, indicating the presence of π-π stacking researchgate.net.
Hydrogen bonding is another crucial intermolecular force in the self-assembly of squarate-containing compounds. Squarate can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended supramolecular architectures nih.gov. For instance, studies on holmium(III)-squarate supramolecular compounds show that hydrogen bonding interactions between squarate ligands and coordinated water molecules are vital for constructing their three-dimensional (3D) supramolecular assemblies nih.gov. Such interactions, along with π-π stacking, are known to be key drivers for nanoaggregate formation and the orderly packing of molecules pku.edu.cnnih.gov. The presence of hydrogen bonding can also enhance the stability of π-π stacking interactions by causing electron depletion from aromatic rings helsinki.fi.
Rational Design and Characterization of Supramolecular Architectures
The rational design of supramolecular architectures involving this compound leverages its polyfunctional nature as a ligand and its ability to engage in diverse coordination modes and intermolecular interactions nih.gov. Squarate can act as a bridging ligand with various coordination modes (μ₂ to μ₆), enabling the construction of extended networks such as one-dimensional (1D) chains, two-dimensional (2D) layers, and 3D frameworks nih.gov.
An example of rational design is the combination of this compound with borate (B1201080) groups to create novel nonlinear optical (NLO) crystals vulcanchem.comacs.org. The compound Li₂(C₄O₄)(H₃BO₃)(H₂O)₄·H₃BO₃ features a layered structure, resulting from the synergistic combination of two types of planar π-conjugate groups: the triangular (BO₃)³⁻ and the square (C₄O₄)²⁻ vulcanchem.comacs.org. This designed crystal exhibits a moderate second harmonic generation (SHG) response of 1.1 × KDP and a large birefringence of 0.267 at 1064 nm wavelength vulcanchem.comacs.org.
The characterization of these supramolecular architectures typically involves techniques like X-ray diffraction (XRD), which confirms the crystal structure and the bonding environment of lithium ions within the squarate framework vulcanchem.com. Density functional theory (DFT) calculations are also employed to investigate stacking parameters, lattice constants, and bond lengths, providing deeper insights into the molecular packing and interactions researchgate.net.
Influence of Supramolecular Interactions on Lithium Ion Conductivity in Self-Assembled Systems
While pure this compound is an electrical insulator due to its large band gap, its utility in lithium-ion battery (LIB) applications often necessitates composite formulations to enhance conductivity vulcanchem.com. Supramolecular interactions, particularly when combined with conductive additives, can significantly influence lithium ion conductivity.
For instance, this compound-carbon nanotube (Li₂C₄O₄–CNT) composites have been developed to improve conductivity by 3–4 orders of magnitude, making practical use feasible . These composites are utilized as sacrificial lithium salts for pre-lithiation of anodes in LIBs, providing additional lithium ions during the initial charging cycle to improve cycle life and capacity retention mit.edu. The systematic release of additional lithium inventory can be achieved through precise capacity control during long-term cycling, demonstrating the controlled influence of the squarate-based system on lithium ion availability mit.edu.
Although direct studies on the influence of supramolecular interactions within self-assembled this compound structures on its intrinsic lithium ion conductivity are less explicitly detailed in the provided search results, general principles from other self-assembled organic systems can be extrapolated. In self-assembled organic nanosheets and nanowires designed for solid-state electrolytes, precise hydrogen bonding plays a crucial role in creating directional channels that favor lithium-ion mobility nih.govrsc.orgrsc.orgnih.gov. The highly structured hydrogen-bonded morphology facilitates the creation of binding pockets, enhancing lithiation and leading to improved ionic conductivity rsc.orgnih.gov. Molecular dynamics simulations indicate that lithium-ion hopping through axial pathways is favored over planar pathways in such organized structures rsc.orgnih.gov. While this compound itself is insulating, these findings suggest that if its self-assembled architectures could be engineered to form similar directional channels, it could potentially impact lithium ion transport within composite materials or modified structures.
Principles of Crystal Engineering Applied to this compound
Crystal engineering is the rational design and synthesis of molecular ordered structures, primarily based on understanding and utilizing intermolecular interactions, including hydrogen bonds and coordination bonds researchgate.net. For this compound, crystal engineering principles are applied to control its solid-state properties and tailor it for specific functionalities, such as in optical materials vulcanchem.com.
The packing features of this compound can be understood by deducing them from known structural types, such as the AlB₂ structure type researchgate.net. This foundational understanding of how molecules pack in the solid state is crucial for predicting and controlling crystal properties. Advanced computational methods, like density functional theory (DFT), are increasingly used in crystal engineering to predict crystal structures and understand polymorph stabilities by accounting for intramolecular conformational energies researchgate.netacs.org.
Systematic Strategies for Desired Crystal Packing and Functionality
Systematic strategies in crystal engineering involve deliberate choices of molecular building blocks and crystallization conditions to achieve desired crystal packing arrangements and functionalities. For this compound, this includes strategies for creating functional materials.
One such strategy involves mixing different types of functional groups to design new materials with enhanced properties. For example, combining planar π-conjugate groups like the triangular borate (BO₃)³⁻ and the square squarate (C₄O₄)²⁻ has led to the synthesis of the lithium borate-squarate composite NLO crystal Li₂(C₄O₄)(H₃BO₃)(H₂O)₄·H₃BO₃ vulcanchem.comacs.org. This approach allows for the creation of layered structures with specific optical functionalities vulcanchem.comacs.org.
Furthermore, systematic investigations of crystallization reagents and solution conditions are employed to influence the properties and morphology of crystalline particles, particularly for materials used in lithium-ion batteries rsc.org. This precise control over synthesis conditions is essential for achieving tunable and complex morphologies, which can impact the material's performance rsc.org.
Identification and Utilization of Supramolecular Synthons in Crystal Design
Supramolecular synthons are recurring structural motifs formed by specific intermolecular interactions, serving as reliable building blocks in crystal design researchgate.net. Their identification and utilization are central to the rational construction of crystalline materials.
In the context of squarate chemistry, specific synthons have been identified. For instance, a "boronic acid–squarate synthon" has been observed, held together by charge-assisted hydrogen bonds unibo.it. This particular synthon involves four pairs of charge-assisted hydrogen bonds between the squarate oxygen atoms and boronic acid, forming a nine-membered ring unibo.it. The robustness of such synthons suggests their potential for extension to other boronic acids bearing proton acceptor groups, indicating a systematic approach to designing novel multicomponent crystals unibo.itresearchgate.net. The concept of molecular synthons, especially those based on strong hydrogen bonds, is well-established and widely applied in guiding supramolecular assembly and crystal engineering researchgate.netresearchgate.net.
Mechanisms of Solid State Lithium Ion Transport and Electrochemical Intercalation
Fundamental Mechanisms of Lithium Ion Conduction in Crystalline Solids
The vacancy mechanism is a predominant mode of Li⁺ ion migration in many ceramic electrolytes and electrode materials up.ptresearchgate.netxmu.edu.cniphy.ac.cn. In this mechanism, Li⁺ ions migrate by hopping into adjacent vacant lattice sites up.ptarxiv.orgresearchgate.net. These vacancies can arise from Schottky group defects, providing numerous empty sites for ion movement mdpi.com. The presence and concentration of lithium vacancies significantly influence the migration pathway and the energy barrier for Li⁺ diffusion iphy.ac.cnresearchgate.net. For instance, in LiBO₂ crystals, oxygen vacancies can lower the migration energy in monoclinic LiBO₂ but increase it in tetragonal LiBO₂, while boron vacancies significantly reduce migration energy in both polymorphs, enhancing diffusivity and ionic conductivity arxiv.org.
In addition to vacancy-mediated transport, Li⁺ ions can also migrate through interstitial positions within the crystal lattice up.ptresearchgate.netresearchgate.netmdpi.com.
Direct Interstitial Mechanism: This involves Li⁺ ions hopping from one interstitial site to a neighboring empty interstitial site iphy.ac.cnresearchgate.netmdpi.com. This mechanism is particularly important in lattices without pre-existing vacancies iphy.ac.cn.
Interstitial-Substitutional Exchange Mechanism (Knock-off Mechanism): This is a more complex process where an interstitial Li⁺ ion displaces a lattice ion, which then moves into an adjacent interstitial site up.ptresearchgate.netresearchgate.netmdpi.com. This indirect diffusion mechanism is common in LIB materials, especially when lithium concentration is high iphy.ac.cn. For example, studies on Li₂CO₃ suggest that Li⁺ diffusion is achieved via a knock-off mechanism rather than direct hopping iphy.ac.cnmdpi.com.
Lithium ion transport can be conceptualized as either individual jumps or cooperative motion:
Single-Ion Hopping: This conventional model assumes that ion transport occurs through a sequence of individual "hops" between discrete sites xmu.edu.cnresearchgate.netresearchgate.net. The diffusivity in this mechanism is determined by the depth of the potential well (activation energy) and lattice dynamics xmu.edu.cn. While widely assumed, this oversimplified approach can sometimes lead to overestimated diffusion coefficients researchgate.net.
Collective Diffusion Phenomena: For many fast-ion solid electrolytes, ion transport proceeds via collective diffusion processes, where multiple ions participate in synchronous cooperative motion xmu.edu.cnresearchgate.netresearchgate.netnih.govresearchgate.net. This concerted motion can significantly lower the energy barriers for ionic diffusion and is considered a defining characteristic of "superionic" conductivity researchgate.netnih.gov. Studies have shown that for Li-based solid-state electrolytes, the average number of correlated mobile ions can be substantial, and fast-ionic diffusion strongly correlates with ample hopping lengths and long hopping spans nih.gov.
Factors Influencing Lithium Ion Migration Kinetics and Dynamics
The rate and pathways of lithium ion migration are influenced by several intrinsic material properties and external conditions.
The activation energy (Ea) of ion migration is a critical parameter that directly correlates to the speed of Li⁺ ion diffusion; lower activation energy leads to faster diffusion acs.org. It represents the energy barrier that a lithium ion must overcome to move from one site to another xmu.edu.cnmdpi.com.
Determination Methods:
Computational Methods: Density Functional Theory (DFT) calculations, often combined with the Nudged Elastic Band (NEB) method, are widely used to estimate migration energies of possible diffusion paths by identifying saddle points and energy differences along the migration pathway researchgate.netmdpi.comqucosa.deresearcher.life.
Experimental Methods: Electrochemical methods, such as temperature-dependent capacitometry and impedance spectroscopy, can be used to determine activation energies for ionic diffusion in electrode materials and solid electrolytes acs.orgresearchgate.netresearchgate.net. Arrhenius plots, which show the temperature dependence of ionic conductivity, are commonly used to derive activation energies researchgate.netresearchgate.netaip.org.
Table 1: Representative Activation Energies for Li-Ion Migration in Various Solid-State Materials
| Material Type / Compound | Activation Energy (Ea) (eV) | Reference |
| 1T-LiₓTiS₂ (for x ≈ 1, interstitial migration) | 0.4 | qucosa.de |
| Li₅La₃Nb₂O₁₂ (garnet-like oxide) | 0.43 | acs.org |
| Li₅La₃Ta₂O₁₂ (garnet-like oxide) | 0.56 | acs.org |
| Li₃PS₄₋ₓOₓ (x = 0.31) | 0.34 | researchgate.net |
| Tetragonal LLZO (Li₇La₃Zr₂O₁₂) | Relatively high | acs.org |
| Cubic LLZO (Li₇La₃Zr₂O₁₂) | Lower (facilitates diffusion) | acs.org |
| LiCoVO₄ (electrode material) | 0.20 - 3.05 (path-dependent) | mdpi.com |
| Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃ (LATP, x=0.4) | 0.3 | lboro.ac.uk |
| α-Al₂O₃ (interstitial Li⁺ migration) | 0.929 | researchgate.net |
| MgO (interstitial Li⁺ migration) | 1.419 | researchgate.net |
Note: Values are approximate and can vary based on specific material composition, synthesis conditions, and measurement techniques.
Crystal Structure: The specific crystal lattice provides the pathways for ion migration. Materials with open, three-dimensional (3D) networks or one-dimensional (1D) nanochannels often exhibit high ionic conductivity acs.orgaip.orgrsc.org. For instance, the high ionic conductivity of Li₁₀GeP₂S₁₂ (LGPS) is attributed to its straight 1D diffusion channel aip.org. Layered structures can also provide organized diffusion paths, as seen in some bismuth oxides mdpi.com. The presence of specific crystallographic sites (e.g., tetrahedral or octahedral) and their connectivity determines the feasibility and energy barriers of hopping pathways acs.org.
Microstructure: Factors such as grain boundaries, porosity, and defects (e.g., vacancies, interstitials, and disorder) significantly influence ion transport up.ptresearchgate.netxmu.edu.cnresearchgate.net. Grain boundaries can act as barriers or, in some cases, provide alternative transport pathways researchgate.net. Defect engineering, such as introducing oxygen vacancies, can create highly efficient Li-ion transport paths and lower activation energy barriers acs.orgrsc.org. The degree of disorder in the anion sublattice, for example, can strongly affect ionic conductivity researchgate.net.
While Lithium squarate's unique crystalline structure is noted to contribute to its "improved conductivity" evitachem.com, specific details on its intrinsic bulk solid-state Li-ion transport pathways (vacancy-mediated, interstitial, or collective diffusion) and associated activation energies within its own framework, similar to those studied for dedicated solid electrolytes like garnets or sulfides, are not extensively detailed in the provided search results. Its primary electrochemical contribution appears to be as a source of lithium ions and a modifier of the solid electrolyte interphase (SEI) evitachem.comacs.orgnih.govuni-muenster.de.
Impact of Structural Disorder and Local Atomic Rearrangements on Ionic Conductivity
Bare this compound (Li₂C₄O₄) is an electrical insulator, which implies that its intrinsic solid-state ionic conductivity due to structural disorder or local atomic rearrangements is negligible . Therefore, direct research focusing on the impact of structural disorder and local atomic rearrangements specifically on the ionic conductivity of pure this compound is limited.
However, in the broader context of solid-state lithium-ion conductors, structural disorder and local atomic rearrangements significantly influence ionic conductivity. For instance, in perovskite titanate solid electrolytes (e.g., Li₃ₓLa₂(₂/₃)₋ₓTiO₃), increasing the disorder of the material by altering the order parameter can enhance room temperature conductivity by an order of magnitude rsc.org. Disordered systems often exhibit isotropic three-dimensional (3D) lithium-ion conductivity due to the random distribution of lithium ions, lanthanum ions, and A-site vacancies, which facilitates transport between layers rsc.org. Similarly, in lithium inverse spinel halides like Li₂MgCl₄, molecular dynamics simulations indicate that lithium disordering at elevated temperatures substantially reduces the activation energy for lithium-ion conduction berkeley.edu. Experimental studies have shown that inducing disorder through doping (e.g., Zr doping in LiₓZr₁₋ₓ/₂Mgₓ/₂Cl₄) can lead to a two-order-of-magnitude increase in ionic conductivity at room temperature berkeley.edu. This enhancement is primarily attributed to cation disordering to specific sites, rather than solely to lithium vacancy concentration berkeley.edu. In halogenated argyrodites (Li₆PS₅X, where X = Br, Cl, I), the lithium diffusivity is governed by the degree of structural disorder, which can be explained by thermally activated antisite defects acs.org. Furthermore, studies on Li₉S₃N have revealed that a disordered anion lattice can lead to a significant increase in ambient-temperature conductivity (by a factor of 30) and a reduction in activation energy, as diverse polyhedra configurations create new sites and low-energy bottlenecks for lithium-ion diffusion acs.org.
Relationship Between Carrier Concentration and Ionic Conductivity
For pure this compound, its insulating nature means that the concentration of mobile lithium-ion carriers is inherently very low, thus limiting its intrinsic ionic conductivity . Consequently, research on the direct relationship between carrier concentration and ionic conductivity within bare this compound is not a primary focus.
In general, for solid-state lithium-ion conductors, the relationship between carrier concentration and ionic conductivity is complex and often non-linear. For example, in garnet-based ionic conductors (e.g., Li₇La₃Zr₂O₁₂), the bulk conductivity changes nonlinearly with the occupancy of the octahedral (96h) lithium site researchgate.netcapes.gov.brosti.gov. The effective carrier concentration is dependent on lithium site occupancy, suggesting significant carrier-carrier coulombic interactions researchgate.netosti.gov. High occupation of lithium ions in certain sites can increase the number of effective charge carriers due to the destabilization of lithium ions from strong Coulombic repulsion researchgate.net. While carrier concentration is a factor, recent studies suggest that its role in determining ionic conductivity may be overestimated, with mobile carrier mobility and hopping rate playing a more significant role uwo.ca. For instance, the hopping rate and ionic conductivity often exhibit the same trend with temperature changes, and migration entropy also contributes to fast lithium-ion migration uwo.ca. In some NASICON-type materials, increasing lithium content through subvalent cation substitution can improve ionic conductivity by multiple orders of magnitude, but beyond an optimal concentration, further increases in carrier concentration yield minimal improvement berkeley.edu.
These general principles highlight that optimizing both the number of mobile charge carriers and their mobility (influenced by structural environment and hopping mechanisms) is crucial for achieving high ionic conductivity in solid electrolytes. However, for this compound, its primary application in enhancing lithium-ion battery performance is not through its intrinsic ionic conductivity but rather through its electrochemical activity and ability to provide lithium ions in specific contexts.
Electrochemical Mechanisms of this compound in Redox Processes
This compound and squarate-based compounds participate in various electrochemical processes, primarily leveraging the redox activity of the squarate anion and facilitating lithium storage.
Mechanisms of Anion Redox Activity in Squarate Frameworks
The squarate ion (C₄O₄²⁻) is an electron-rich species with significant electronic delocalization across its four-membered cyclic aromatic structure, endowing it with good redox activity atlantis-press.comx-mol.net. This inherent redox capability makes squarate a desirable component for functionalizing metal-organic complexes x-mol.net.
In squarate-based coordination compounds, the squarate anion can actively participate in redox processes. For instance, in mixed-ligand uranyl squarate coordination polymers, the squarate anion exhibits anodic peaks corresponding to its oxidation (SA²⁻ → SA) and cathodic peaks corresponding to the reduction of the uranium center x-mol.net. This indicates an interplay between the redox-active organic linker (squarate) and the metal node x-mol.net. The ability of squaric acid ligands to theoretically accept two electrons per molecule further contributes to their role as redox mediators, enhancing electron transfer within the structure atlantis-press.com. This redox activity of squarate compounds enriches their application in various electrochemical fields, including sensing and catalysis researchgate.net.
Lithium Storage and Intercalation Mechanisms in Squarate-Based Coordination Compounds and Frameworks
Squarate-based coordination compounds and frameworks demonstrate promising capabilities for lithium storage and intercalation. Metal-organic frameworks (MOFs) incorporating squarate ligands have garnered attention for their application in lithium-ion batteries due to their large specific surface area and adjustable composition acs.orgacs.org.
In squarate-based MOFs, lithium storage can occur through various mechanisms:
Intercalation into Crystal Structure: At the initial stages of lithium intercalation, a small amount of lithium can be inserted directly into the crystal structure of squarate-based materials atlantis-press.com.
Involvement of the Organic Moiety: For materials like cobalt squarate, studies suggest that the usual conversion reaction for lithium storage might not be applicable. Instead, a probable alternative lithium storage mechanism involves the organic squarate moiety itself researchgate.net. The polymeric monolayer structures of certain squarate-derived coordination polymers show a high affinity for lithium ions to bind with the carbonyl functionalities of the quinone rings and the metal centers researchgate.net.
Unsaturated Coordination Sites: Modulating the coordination structure by introducing unsaturated coordination sites within squarate-based frameworks can significantly enhance lithium-ion storage. For example, in copper squarate (Cu-SQ) frameworks, partially substituting squaric acid with acetic acid creates unsaturated coordination sites and exposes additional active metal sites acs.orgacs.org. This strategy not only facilitates lithium-ion diffusion but also generates more active sites, leading to higher capacities and improved cycle life acs.org.
Table 1 illustrates the enhanced lithium storage performance of an unsaturated coordination copper squarate framework compared to its saturated counterpart.
Table 1: Lithium Storage Performance of Copper Squarate Frameworks acs.org
| Material | Capacity after 100 cycles at 0.1 A g⁻¹ (mAh g⁻¹) | Capacity Retention after 2000 cycles at 0.2 A g⁻¹ (%) |
| Cu-SQ | 631.7 | Not specified |
| SA-Cu-SQ | 1012.5 | 86 |
Pore Channels and Framework Architecture: The architecture of squarate-based frameworks, such as pi-stacked coordination solids, can feature channeling apertures and windows that facilitate ion transport nih.gov. Covalent organic frameworks (COFs) incorporating lithium pyrene (B120774) squarate (Li-SQCOFs) have also been explored for selective lithium-ion separation, indicating their ability to interact with and transport lithium ions within their structured pores nih.govresearchgate.net.
Elucidation of Conversion Mechanisms upon Lithium Storage
While "conversion reactions" are known mechanisms for lithium storage in various transition metal compounds (e.g., fluorides, oxides, sulfides) where a two-phase system of the metal and lithium compounds is formed upon reaction with lithium google.com, the applicability of a direct conversion mechanism for lithium storage in squarate-based materials is not universally established.
For certain squarate-based electrode materials, such as cobalt squarate, ex-situ characterization techniques like X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) at different states of charge suggest that the usual conversion reaction for lithium storage might not be applicable researchgate.net. Instead, alternative lithium storage mechanisms involving the organic moiety, particularly conjugated carboxylates, have been proposed researchgate.net.
In some instances, the initial discharge cycle in squarate-based MOFs can be substantially different from subsequent cycles, showing reduction peaks that may correspond to initial lithium insertion into the crystal structure and the formation of a solid electrolyte interphase (SEI) atlantis-press.com. This initial irreversible capacity is a common characteristic in many electrode materials, including those undergoing conversion reactions google.com. However, for squarate frameworks, the focus often shifts to the reversible involvement of the squarate dianion in cycling, indicating a mechanism that may involve reversible redox activity of the organic ligand rather than a complete conversion to metallic lithium and lithium oxide atlantis-press.com.
Mechanistic Aspects of this compound's Role in Compensating Lithium Losses
This compound (Li₂C₄O₄) plays a crucial role as a pre-lithiation additive in lithium-ion batteries, particularly for high-capacity anode materials like silicon, which suffer from significant active lithium losses during initial cycling uni-muenster.decolab.ws. These losses primarily occur due to the irreversible formation of the solid electrolyte interphase (SEI) on the anode surface and other parasitic reactions uni-muenster.denih.gov.
The mechanism by which this compound compensates for these losses involves its decomposition during the initial charging cycle. As a "sacrificial salt," this compound provides an excess of lithium ions from the positive electrode uni-muenster.ded-nb.info. This extra lithium compensates for the lithium consumed in SEI formation, thereby enhancing the initial coulombic efficiency and prolonging the cycle life of the battery uni-muenster.decolab.ws.
Upon decomposition, this compound can transform into gaseous byproducts, such as carbon monoxide (CO) or carbon dioxide (CO₂), typically at a potential range of approximately 3.0–4.5 V d-nb.info. The ability of these gas products to be effectively expelled from the battery is a key advantage of self-sacrificial lithium salts researchgate.net. While this compound itself is an insulator, it is often incorporated into composite formulations (e.g., with conductive carbon materials like Ketjen Black) to ensure its effective electrochemical activity as a pre-lithiation agent google.com. The amount of this compound added can directly correlate with the improvement in cycle life, as it linearly increases the available lithium-ion inventory to offset initial losses colab.ws.
Table 2: Redox Potentials of Uranyl Squarate Coordination Compounds x-mol.net
| Compound | Anode Peak (Ea) for SA²⁻ → SA (V) | Cathodic Peak (Ec) for U(VI) → U(V) (V) |
| 1 | 0.777 | -0.328 |
| 4 | 0.804 | -0.315 |
| 5 | 0.760 | -0.323 |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing lithium squarate with high purity?
- Methodological Answer : this compound synthesis typically involves reacting squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) with lithium hydroxide or carbonate in aqueous or alcoholic solvents. Key steps include stoichiometric control (e.g., 1:2 molar ratio of squaric acid to LiOH), reflux conditions (70–90°C for 4–6 hours), and purification via recrystallization from ethanol/water mixtures. Purity is validated using Fourier-transform infrared spectroscopy (FTIR) to confirm characteristic C=O (∼1770 cm⁻¹) and C-O (∼1300 cm⁻¹) stretches, alongside X-ray diffraction (XRD) to verify crystallinity .
Q. How do researchers characterize the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard. For example, TGA under nitrogen flow (heating rate: 10°C/min) reveals decomposition stages: loss of coordinated water (∼100–150°C), followed by squarate anion breakdown (∼250–400°C). DTA endothermic peaks correlate with structural transitions. Complementary data from evolved gas analysis (EGA) via mass spectrometry can identify volatile decomposition products (e.g., CO₂, H₂O) .
Q. What spectral markers in IR and Raman spectroscopy distinguish this compound from its analogs?
- Methodological Answer : Key IR bands include ν(OH) stretches (∼3600 cm⁻¹) for coordinated water and ν(C=O) at ∼1770 cm⁻¹. Raman spectroscopy highlights symmetric squarate ring vibrations (∼1600 cm⁻¹). Discrepancies in band splitting or shifts (e.g., ν(NH₂) at 3329–3380 cm⁻¹ in Co(II)-squarate complexes) can indicate metal-ligand interactions or hydrogen-bonding networks. Cross-referencing with crystal structure data (XRD) resolves ambiguities .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound complexes be systematically analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in Co(II)-squarate complexes, squarate dianions form O–H···O and C–H···O bonds with solvent molecules and cations, creating 3D frameworks. Software like WinGX or SIR97 refines hydrogen-bond geometries (bond lengths, angles). Pair distribution function (PDF) analysis supplements SC-XRD for amorphous or polycrystalline samples .
Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?
- Methodological Answer : Discrepancies arise from varying hydration states or synthesis conditions. Controlled experiments under inert vs. oxidative atmospheres (using TGA-DSC coupled with EGA) isolate decomposition mechanisms. Replicating studies with identical precursors (e.g., anhydrous Li₂C₄O₄ vs. Li₂C₄O₄·2H₂O) and publishing raw thermal data (e.g., via open-access repositories) enhances reproducibility .
Q. How do computational methods (e.g., DFT) model the electronic structure of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or VASP) optimize geometries and compute frontier molecular orbitals. Basis sets like 6-31G* are suitable for squarate’s π-conjugated system. Comparing calculated IR spectra with experimental data validates charge distribution models. For solid-state systems, periodic boundary conditions and hybrid functionals (e.g., PBE0) account for lattice interactions .
Q. What mechanistic insights explain the dichotomous reactivity of squarate derivatives with organolithium reagents?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) track intermediates in reactions like squarate ring-opening. For example, dimethyl squarate reacts with organolithiums via nucleophilic addition (C-attack) or conjugate addition (O-attack), depending on steric/electronic factors. Isotopic labeling (e.g., ¹³C squarate) and DFT-based transition-state analysis clarify pathways .
Data Analysis & Experimental Design
Q. How should researchers design experiments to probe this compound’s role in coordination polymers?
- Methodological Answer : Use a factorial design to vary metal ions (e.g., Li⁺ vs. transition metals), solvent polarity, and counterions. SC-XRD and extended X-ray absorption fine structure (EXAFS) map coordination geometries. Pair with magnetic susceptibility measurements for paramagnetic complexes. Statistical tools (e.g., R or Python’s SciPy) analyze correlations between ligand field strength and polymer dimensionality .
Q. What statistical frameworks are recommended for analyzing spectroscopic data reproducibility?
- Methodological Answer : Principal component analysis (PCA) reduces FTIR/Raman datasets to key variance components. Bootstrapping methods assess confidence intervals for band positions. For conflicting reports, meta-analysis tools (e.g., RevMan) quantify heterogeneity across studies, while Bland-Altman plots evaluate inter-laboratory variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
